Camostat Mesylate

Description

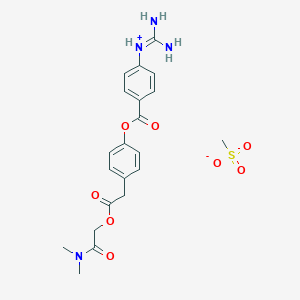

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

[4-[2-[2-(dimethylamino)-2-oxoethoxy]-2-oxoethyl]phenyl] 4-(diaminomethylideneamino)benzoate;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O5.CH4O3S/c1-24(2)17(25)12-28-18(26)11-13-3-9-16(10-4-13)29-19(27)14-5-7-15(8-6-14)23-20(21)22;1-5(2,3)4/h3-10H,11-12H2,1-2H3,(H4,21,22,23);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSEKIHNIDBATFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020238 | |

| Record name | Camostat mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59721-29-8 | |

| Record name | Camostat mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59721-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Camostat mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[[4-[(aminoiminomethyl)amino]benzoyl]oxy]-benzeneacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAMOSTAT MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/451M50A1EQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Camostat Mesylate: A Technical Guide to its Mechanism of Action on Serine Proteases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camostat mesylate is a synthetic, orally bioavailable serine protease inhibitor.[1][2][3] Initially approved in Japan for the treatment of chronic pancreatitis and postoperative reflux esophagitis, it has garnered significant attention for its broad-spectrum inhibitory activity against various serine proteases.[4][5][6][7] This has led to its investigation in a range of other clinical indications, most notably as a potential antiviral agent against SARS-CoV-2.[4][8][9] This technical guide provides an in-depth exploration of the core mechanism of action of camostat mesylate, focusing on its interaction with serine proteases, supported by quantitative data, experimental methodologies, and visual diagrams of key pathways and workflows.

Core Mechanism of Action: Covalent Inhibition

Camostat mesylate functions as a prodrug. Following oral administration, it is rapidly absorbed and hydrolyzed by esterases into its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA).[10][11] GBPA is the primary molecule responsible for the therapeutic effects of the drug.[11]

The inhibitory action of camostat mesylate, through its active metabolite GBPA, is a result of covalent modification of the target serine protease. The mechanism involves the following key steps:

-

Binding to the Active Site: The guanidinobenzoyloxy moiety of GBPA mimics the structure of natural substrates of trypsin-like serine proteases, allowing it to bind to the enzyme's active site.

-

Hydrolysis and Covalent Bond Formation: The ester bond in GBPA is hydrolyzed by the protease. This leads to the formation of a stable, covalent acyl-enzyme intermediate with the catalytic serine residue (Ser195 in the case of trypsin and related proteases) in the active site of the enzyme.[12][13]

-

Enzyme Inactivation: The formation of this covalent bond effectively blocks the active site, rendering the enzyme incapable of binding to and cleaving its natural substrates, thus inhibiting its biological function.[12][13]

This covalent inhibition is a key feature of camostat mesylate's potent and sustained activity against a range of serine proteases.

Targeted Serine Proteases and Pathophysiological Relevance

Camostat mesylate exhibits inhibitory activity against a variety of serine proteases, each implicated in distinct physiological and pathological processes.

-

Trypsin: A key digestive enzyme produced in the pancreas. In chronic pancreatitis, excessive trypsin activity leads to autodigestion of the pancreas, inflammation, and pain.[10] Camostat mesylate's inhibition of trypsin reduces these pathological processes.[6][10]

-

Transmembrane Protease, Serine 2 (TMPRSS2): A cell surface protease crucial for the entry of several respiratory viruses, including influenza virus and coronaviruses like SARS-CoV-2.[4][8][14] TMPRSS2 cleaves and activates the viral spike (S) protein, a necessary step for the fusion of the viral and host cell membranes.[4][10][14] By inhibiting TMPRSS2, camostat mesylate blocks this activation step and prevents viral entry into host cells.[1][4][10][15]

-

Kallikrein: Involved in the kallikrein-kinin system, which regulates blood pressure, inflammation, and pain.[10] Inhibition of kallikrein may contribute to the anti-inflammatory effects of camostat mesylate.

-

Plasmin: A key enzyme in the fibrinolytic system responsible for breaking down blood clots.[10]

-

Other TMPRSS family members: Studies have shown that camostat can also inhibit other TMPRSS family members, such as TMPRSS11D and TMPRSS13, which can also activate the SARS-CoV-2 spike protein.[16]

Quantitative Inhibitory Activity

The potency of camostat mesylate and its active metabolite, GBPA, against various serine proteases has been quantified in numerous studies. The following table summarizes key inhibitory constants.

| Target Protease | Inhibitor | IC50 / Ki | Species | Comments | Reference(s) |

| TMPRSS2 | Camostat Mesylate | 142 ± 31 nM (IC50) | Human | Cell-based assay | [14] |

| Trypsin | Camostat Mesylate | 1 nM (Ki) | Not Specified | [17] | |

| Epithelial Sodium Channel (ENaC) function | Camostat Mesylate | 50 nM (IC50) | Human | Inhibition of channel-activating protease | [3] |

| SARS-CoV-2 Infection (Calu-3 cells) | FOY-251 (GBPA) | 178 nM (EC50) | Human | [18] |

Experimental Protocols

The determination of the inhibitory activity of compounds like camostat mesylate relies on well-defined experimental protocols. Below are generalized methodologies for key assays.

In Vitro Serine Protease Inhibition Assay

This assay directly measures the ability of an inhibitor to block the catalytic activity of a purified enzyme.

Objective: To determine the IC50 or Ki of an inhibitor against a specific serine protease.

Materials:

-

Purified serine protease (e.g., recombinant human TMPRSS2, bovine trypsin).

-

Fluorogenic or chromogenic peptide substrate specific to the protease (e.g., BOC-QAR-AMC for TMPRSS2, Z-GPR-pNA for trypsin).

-

Assay buffer (e.g., Tris-HCl or PBS at optimal pH for the enzyme).

-

Inhibitor (Camostat Mesylate or GBPA) at various concentrations.

-

Microplate reader capable of detecting fluorescence or absorbance.

Procedure:

-

Prepare a series of dilutions of the inhibitor in the assay buffer.

-

In a microplate, add the inhibitor dilutions, the purified serine protease, and the assay buffer.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

-

Initiate the enzymatic reaction by adding the fluorogenic or chromogenic substrate to each well.

-

Immediately begin monitoring the change in fluorescence or absorbance over time using the microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.

-

Plot the initial reaction rates against the inhibitor concentrations.

-

Calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, by fitting the data to a dose-response curve.

Cell-Based Viral Entry Assay (for TMPRSS2)

This type of assay assesses the ability of an inhibitor to block viral entry into host cells that is dependent on a specific serine protease.

Objective: To evaluate the efficacy of an inhibitor in preventing virus-cell fusion mediated by TMPRSS2.

Materials:

-

Host cell line (e.g., HEK-293T, Calu-3).

-

Expression plasmids for the viral receptor (e.g., ACE2 for SARS-CoV-2) and the serine protease (TMPRSS2).

-

Reporter virus particles (e.g., pseudotyped lentivirus or VSV) carrying the viral spike protein and a reporter gene (e.g., luciferase or GFP).

-

Inhibitor (Camostat Mesylate) at various concentrations.

-

Cell culture reagents.

-

Luminometer or fluorescence microscope for signal detection.

Procedure:

-

Seed the host cells in a multi-well plate.

-

Transfect the cells with the expression plasmids for the receptor (e.g., ACE2) and the protease (TMPRSS2).

-

After allowing for protein expression (e.g., 24-48 hours), treat the cells with different concentrations of the inhibitor for a short period (e.g., 1 hour).

-

Infect the cells with the reporter virus particles in the continued presence of the inhibitor.

-

Incubate for a period sufficient for viral entry and reporter gene expression (e.g., 48-72 hours).

-

Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) or visualize the reporter protein expression (e.g., GFP) using a luminometer or fluorescence microscope, respectively.

-

The reduction in reporter signal in the presence of the inhibitor indicates the inhibition of viral entry.

-

Calculate the EC50 value, the concentration of the inhibitor that reduces viral entry by 50%.

Visualizing Mechanisms and Pathways

Diagrams generated using Graphviz (DOT language) illustrate the key mechanisms and pathways involving camostat mesylate.

Caption: Covalent inhibition of serine proteases by Camostat Mesylate.

Caption: Inhibition of SARS-CoV-2 entry by Camostat Mesylate.

Caption: Therapeutic action of Camostat Mesylate in pancreatitis.

Caption: Workflow for an in vitro serine protease inhibition assay.

Conclusion

Camostat mesylate is a potent, broad-spectrum serine protease inhibitor with a well-defined mechanism of action. Its ability to covalently inactivate key enzymes like trypsin and TMPRSS2 underpins its therapeutic utility in conditions ranging from chronic pancreatitis to viral infections. The conversion of the prodrug to its active metabolite, GBPA, and the subsequent irreversible binding to the catalytic serine residue of target proteases are central to its efficacy. Understanding this detailed mechanism, supported by quantitative kinetic data and robust experimental validation, is crucial for the continued exploration of camostat mesylate's therapeutic potential and the development of next-generation serine protease inhibitors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Camostat Mesylate | C21H26N4O8S | CID 5284360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. ped-mind-institute.de [ped-mind-institute.de]

- 6. Camostat mesilate attenuates pancreatic fibrosis via inhibition of monocytes and pancreatic stellate cells activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. What is Camostat Mesilate used for? [synapse.patsnap.com]

- 9. ClinConnect | Camostat Mesylate in COVID-19 Outpatients (NCT04353284) [clinconnect.io]

- 10. What is the mechanism of Camostat Mesilate? [synapse.patsnap.com]

- 11. A phase I study of high dose camostat mesylate in healthy adults provides a rationale to repurpose the TMPRSS2 inhibitor for the treatment of COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Safety and Efficacy of Camostat Mesylate for Covid-19: a systematic review and Meta-analysis of Randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

Camostat Mesylate: A Technical Guide to its Primary Cellular Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camostat mesylate is a synthetic serine protease inhibitor that has garnered significant attention for its therapeutic potential in a range of diseases, most notably chronic pancreatitis and more recently, as a potential antiviral agent against SARS-CoV-2. This technical guide provides an in-depth exploration of the primary cellular target of Camostat Mesylate, its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Primary Cellular Target: Serine Proteases

The primary cellular targets of Camostat Mesylate are a broad class of enzymes known as serine proteases. These enzymes play a critical role in a vast array of physiological and pathological processes, including digestion, blood coagulation, inflammation, and viral entry into host cells. Camostat mesylate and its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), act as competitive inhibitors of these proteases.[1][2][3]

Of particular significance is the potent inhibitory activity of Camostat Mesylate against Transmembrane Protease, Serine 2 (TMPRSS2) .[4][5][6] TMPRSS2 is a cell surface protease that is crucial for the proteolytic processing and activation of the spike proteins of several respiratory viruses, including SARS-CoV-2, thereby facilitating their entry into host cells.[4][6][7] This has positioned Camostat Mesylate as a promising candidate for antiviral therapy.

Beyond TMPRSS2, Camostat Mesylate also exhibits inhibitory activity against other key serine proteases, including:

-

Trypsin: A digestive enzyme synthesized in the pancreas. Inhibition of trypsin is the basis for Camostat Mesylate's use in treating chronic pancreatitis, where excessive trypsin activity leads to pancreatic autodigestion and inflammation.[1][4]

-

Plasmin: A key enzyme in the fibrinolytic system responsible for dissolving blood clots.

-

Kallikrein: Involved in the kinin-kallikrein system, which regulates blood pressure and inflammation.[1]

Quantitative Data: Inhibitory Activity of Camostat Mesylate and its Metabolite

The inhibitory potency of Camostat Mesylate and its active metabolite, GBPA (also referred to as FOY-251), against various serine proteases has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to express this potency.

| Compound | Target Protease | IC50 (nM) | Ki (nM) | Reference(s) |

| Camostat Mesylate | TMPRSS2 | 6.2 | - | [8] |

| TMPRSS2 | 4.2 | - | [6] | |

| Trypsin | - | 1 | [4] | |

| Plasmin | - | - | [1] | |

| Kallikrein | - | - | [1] | |

| GBPA (FOY-251) | TMPRSS2 | 33.3 | - | [8] |

| TMPRSS2 | 70.3 | - | [6] | |

| TMPRSS2 | 4.3 | - | [7] |

Mechanism of Action: Signaling Pathways and Viral Entry Inhibition

Camostat Mesylate exerts its therapeutic effects by blocking the catalytic activity of serine proteases. In the context of viral infections, the inhibition of TMPRSS2 is paramount.

SARS-CoV-2 Entry Pathway Inhibition

The entry of SARS-CoV-2 into host cells is a multi-step process initiated by the binding of the viral spike (S) protein to the angiotensin-converting enzyme 2 (ACE2) receptor on the host cell surface. Following binding, the S protein must be cleaved at two sites (S1/S2 and S2') by host proteases to enable the fusion of the viral and cellular membranes. TMPRSS2 is the primary host protease responsible for this cleavage at the cell surface. Camostat Mesylate, by inhibiting TMPRSS2, prevents this critical proteolytic activation of the S protein, thereby blocking viral entry.

Pancreatitis Pathophysiology and Camostat's Role

In chronic pancreatitis, the premature activation of digestive enzymes, particularly trypsinogen to trypsin, within the pancreas leads to autodigestion, inflammation, and tissue damage. Camostat Mesylate's inhibition of trypsin activity helps to mitigate this pathological cascade.

References

- 1. What is the mechanism of Camostat Mesilate? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Camostat | C20H22N4O5 | CID 2536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. maplespub.co.in [maplespub.co.in]

- 5. Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Safety Evaluation and Population Pharmacokinetics of Camostat Mesylate and Its Major Metabolites Using a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Oral Bioavailability of Camostat Mesylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camostat mesylate, a synthetic serine protease inhibitor, has long been utilized in Japan and South Korea for the treatment of chronic pancreatitis and postoperative reflux esophagitis.[1][2] More recently, its potent inhibitory activity against the transmembrane protease, serine 2 (TMPRSS2) has garnered significant attention, positioning it as a repurposed drug candidate for conditions such as COVID-19, where TMPRSS2 plays a crucial role in viral entry into host cells.[3][4] A thorough understanding of the pharmacokinetics and oral bioavailability of camostat mesylate is paramount for its effective and safe clinical application, particularly in the context of exploring new therapeutic indications. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of camostat mesylate, with a focus on its active metabolite, and details the experimental methodologies employed in its pharmacokinetic characterization.

Pharmacokinetics of Camostat Mesylate

Camostat mesylate is a prodrug that undergoes rapid and extensive metabolism. Consequently, the systemic exposure to the parent drug is negligible, and its pharmacokinetic profile is primarily characterized by its metabolites.[1][5]

Absorption

Following oral administration, camostat mesylate is rapidly absorbed from the gastrointestinal tract.[1] However, it is subject to extensive presystemic hydrolysis by esterases in the gut and during first-pass metabolism in the liver.[5] This rapid conversion to its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), results in undetectable plasma concentrations of the parent camostat mesylate.[1][2]

The oral bioavailability of camostat mesylate is estimated to be low, approximately 5%.[6] This is attributed to its poor permeability across the gastrointestinal mucosa, a characteristic of compounds belonging to Class 3 of the Biopharmaceutics Classification System.[1]

The presence of food has a significant impact on the absorption of camostat mesylate. Administration after a meal or 30 minutes before a meal has been shown to significantly decrease the plasma exposure of GBPA compared to administration in a fasted state.[7] However, when administered one hour before a meal, there is no significant difference in GBPA exposure compared to the fasted state.[7]

Distribution

The volume of distribution at steady state of the active metabolite, GBPA, has been estimated to be 22.4 liters, suggesting limited tissue distribution, primarily within the plasma and extracellular water space.[6] In vitro studies have shown that camostat mesylate is 25.8-28.2% bound to human serum proteins.

Metabolism

The metabolism of camostat mesylate is a rapid, two-step enzymatic process.

-

Activation: Camostat mesylate is first hydrolyzed by carboxylesterases to its pharmacologically active metabolite, GBPA (also known as FOY-251).[8][9] This conversion is very rapid, with the parent compound having a half-life of less than a minute in human plasma.[2]

-

Inactivation: The active metabolite, GBPA, is further hydrolyzed by arylesterases to the inactive metabolite, 4-guanidinobenzoic acid (GBA).[8]

This metabolic pathway does not involve cytochrome P450 (CYP) enzymes, suggesting a low potential for drug-drug interactions mediated by this system.[5][8]

digraph "Metabolic Pathway of Camostat Mesylate" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

"Camostat Mesylate" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"GBPA (Active Metabolite)" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"GBA (Inactive Metabolite)" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Camostat Mesylate" -> "GBPA (Active Metabolite)" [label="Carboxylesterases"];

"GBPA (Active Metabolite)" -> "GBA (Inactive Metabolite)" [label="Arylesterases"];

}

Caption: A generalized workflow for a clinical pharmacokinetic study.

-

Participants: Healthy adult volunteers, typically within a specific age and BMI range, are recruited. Exclusion criteria often include a history of significant medical conditions and use of concomitant medications.[8]

-

Dosing: Camostat mesylate is administered orally at various dose levels. Studies investigating food effects include different meal conditions (e.g., fasted, fed).[7]

-

Blood Sampling: Venous blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).[8]

-

Safety and Tolerability: Safety is assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[10]

Bioanalytical Method for Quantification

The quantification of camostat mesylate, GBPA, and GBA in human plasma is performed using a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method.[11][12]

-

Sample Stabilization: Due to the rapid ex vivo hydrolysis of camostat mesylate by plasma esterases, immediate stabilization of blood samples upon collection is critical. This is achieved by collecting blood in tubes containing an esterase inhibitor, such as diisopropylfluorophosphate (DFP) or paraoxon, in addition to an anticoagulant.[11][12]

-

Sample Preparation: Plasma samples are typically prepared for analysis using protein precipitation followed by solid-phase extraction or liquid-liquid extraction to remove interfering substances and concentrate the analytes.[11]

-

Chromatographic Separation: The analytes are separated on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the positive ion mode with multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and their stable isotope-labeled internal standards.[11]

-

Method Validation: The bioanalytical method is validated according to regulatory guidelines (e.g., FDA, EMA) for parameters such as selectivity, sensitivity (Lower Limit of Quantification - LLOQ), accuracy, precision, recovery, matrix effect, and stability.[8] For a validated method, the LLOQ for camostat and GBPA was 0.1 ng/mL and for GBA was 0.2 ng/mL.[13] The mean extraction recoveries were greater than 90%.[13]

Mechanism of Action: TMPRSS2 Inhibition

The therapeutic potential of camostat mesylate in viral diseases stems from its ability to inhibit TMPRSS2, a host cell surface protease essential for the activation of the spike protein of several viruses, including SARS-CoV-2, which is a prerequisite for viral entry into the cell.[3][4] Both camostat mesylate and its active metabolite GBPA are potent inhibitors of TMPRSS2.[3]

```dot

digraph "Mechanism of Action of Camostat Mesylate" {

graph [splines=true, overlap=false, nodesep=0.6];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

"Camostat Mesylate" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"TMPRSS2" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

"Viral Spike Protein" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Host Cell Membrane" [shape=cylinder, style=filled, fillcolor="#F1F3F4"];

"Viral Entry" [shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Inhibition" [shape=point, style=invis];

"Camostat Mesylate" -> "TMPRSS2" [arrowhead=tee, label="Inhibits"];

"TMPRSS2" -> "Viral Spike Protein" [label="Cleaves & Activates"];

"Viral Spike Protein" -> "Viral Entry" [label="Mediates"];

"Viral Entry" -> "Host Cell Membrane";

"Camostat Mesylate" -> Inhibition [style=invis];

Inhibition -> "Viral Entry" [arrowhead=tee, label="Blocks", style=dashed, color="#EA4335"];

}

References

- 1. A phase I study of high dose camostat mesylate in healthy adults provides a rationale to repurpose the TMPRSS2 inhibitor for the treatment of COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. regenhealthsolutions.info [regenhealthsolutions.info]

- 4. A Double-Blind, Randomized, Placebo-Controlled, Phase II Clinical Study To Evaluate the Efficacy and Safety of Camostat Mesylate (DWJ1248) in Adult Patients with Mild to Moderate COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Low risk of the TMPRSS2 inhibitor camostat mesylate and its metabolite GBPA to act as perpetrators of drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A phase I study of high dose camostat mesylate in healthy adults provides a rationale to repurpose the TMPRSS2 inhibitor for the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Safety Evaluation and Population Pharmacokinetics of Camostat Mesylate and Its Major Metabolites Using a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. snu.elsevierpure.com [snu.elsevierpure.com]

- 11. pure.au.dk [pure.au.dk]

- 12. Determination of camostat and its metabolites in human plasma - Preservation of samples and quantification by a validated UHPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Camostat Mesylate as a TMPRSS2 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Camostat mesylate, a synthetic serine protease inhibitor, has garnered significant attention for its potent inhibition of Transmembrane Protease, Serine 2 (TMPRSS2). This enzyme is a critical host factor for the entry of several viruses, including SARS-CoV-2, the causative agent of COVID-19. This technical guide provides an in-depth overview of the mechanism of action of camostat mesylate, detailed experimental protocols for assessing its inhibitory activity, and a summary of key quantitative data. Visualizations of the relevant signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of its role as a TMPRSS2 inhibitor.

Introduction

Camostat mesylate (brand name Foipan®) is a serine protease inhibitor that has been clinically approved in Japan for the treatment of chronic pancreatitis and postoperative reflux esophagitis.[1] Its mechanism of action involves the inhibition of various serine proteases, including trypsin, kallikrein, and plasmin.[2] More recently, camostat mesylate has been identified as a potent inhibitor of TMPRSS2, a type II transmembrane serine protease expressed in human respiratory epithelium.[3][4] TMPRSS2 plays a crucial role in the proteolytic activation of the spike (S) protein of several coronaviruses, including SARS-CoV and SARS-CoV-2, a necessary step for viral entry into host cells.[1][2] By blocking TMPRSS2 activity, camostat mesylate can prevent this viral activation and subsequent infection.[3]

Mechanism of Action

Camostat mesylate is a prodrug that is rapidly absorbed and hydrolyzed in the body to its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA).[2][5] Both camostat and its metabolite GBPA are capable of inhibiting serine proteases.[5] The inhibitory action on TMPRSS2 occurs through the formation of a covalent bond between the guanidinobenzoyl moiety of the inhibitor and the catalytic serine residue (Ser441) in the active site of the protease.[6][7] This acylation of the active site serine effectively blocks the enzyme's ability to cleave its natural substrates, such as the viral spike protein.[6][7]

Molecular modeling and in vitro studies have shown that the guanidinium head group of camostat and GBPA interacts with an aspartate residue (Asp435) in the S1 pocket of TMPRSS2, which contributes to the binding affinity.[6][8][9] While both camostat and nafamostat, another serine protease inhibitor, form a covalent complex with TMPRSS2, nafamostat has been shown to have a higher population in the pre-covalent Michaelis complex, leading to a more frequent formation of the covalent bond and thus higher in vitro inhibition efficacy.[10]

Pharmacokinetics

After oral administration, camostat mesylate is quickly metabolized into its active form, GBPA.[2][5] Studies in healthy adults have evaluated the pharmacokinetics of high-dose camostat mesylate, providing a rationale for its use in clinical trials for COVID-19.[11] The plasma concentration of GBPA is a key parameter in determining the potential therapeutic efficacy.[11][12]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Quantitative Data Summary

The inhibitory potency of camostat mesylate and its active metabolite GBPA against TMPRSS2 has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a common metric used to express this potency.

| Compound | IC50 Value (nM) | Assay Type | Reference |

| Camostat Mesylate | 4.2 | Recombinant TMPRSS2 enzymatic assay | [3] |

| Camostat Mesylate | 6.2 | Recombinant TMPRSS2 enzymatic assay | [13] |

| Camostat Mesylate | 142 ± 31 | Cell-based TMPRSS2 activity assay | [10][14] |

| GBPA (FOY-251) | >10,000 | Recombinant TMPRSS2 enzymatic assay | [3] |

| GBPA (FOY-251) | 33.3 | Recombinant TMPRSS2 enzymatic assay | [13] |

| Nafamostat | 0.27 | Recombinant TMPRSS2 enzymatic assay | [13] |

| Nafamostat | 55 ± 7 | Cell-based TMPRSS2 activity assay | [10][14] |

Note: IC50 values can vary between different studies and assay conditions.

Experimental Protocols

In Vitro TMPRSS2 Enzymatic Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant TMPRSS2.

Materials:

-

Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)[3][15]

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 154 mM NaCl)[3]

-

Camostat mesylate and other test compounds dissolved in DMSO[3]

Methodology:

-

Test compounds are serially diluted in DMSO and then further diluted in assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).[3]

-

The fluorogenic substrate is added to the wells of the microplate. For a 384-well plate format, a typical final concentration is 10 µM.[3][13]

-

The test compound solutions are then added to the wells.[3]

-

The enzymatic reaction is initiated by adding the recombinant TMPRSS2 protein to each well. A final concentration of 2 µg/mL has been reported.[3]

-

The plate is incubated at room temperature for a specified period (e.g., 1 hour).[13][15]

-

The fluorescence intensity is measured using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex: 340 nm, Em: 440 nm for AMC).[13][15]

-

The concentration-response data is plotted, and a four-parameter logistic fit is used to determine the IC50 value for each compound.[3]

Cell-Based Viral Entry Assay

This assay assesses the ability of a compound to inhibit viral entry into host cells that express TMPRSS2.

Materials:

-

Host cell line expressing TMPRSS2 (e.g., Calu-3 lung cells, or HEK293T cells overexpressing TMPRSS2)[3][16]

-

Virus or pseudotyped viral particles (e.g., SARS-CoV-2 or lentiviral particles pseudotyped with the SARS-CoV-2 Spike protein)[17]

-

Cell culture medium and supplements

-

Camostat mesylate and other test compounds

-

Method for quantifying viral infection (e.g., immunofluorescence staining for viral proteins, luciferase reporter gene assay, or qRT-PCR for viral RNA)[16][18]

Methodology:

-

Host cells are seeded in multi-well plates and allowed to adhere overnight.

-

The cells are pre-incubated with various concentrations of the test compound (e.g., camostat mesylate) for a specific duration (e.g., 2 hours) before viral infection.[3]

-

The cells are then infected with the virus or pseudotyped particles in the continued presence of the compound.

-

After an incubation period to allow for viral entry and initial replication (e.g., 24-48 hours), the level of infection is quantified.

-

Quantification can be achieved by:

-

Immunofluorescence: Fixing the cells and staining for a viral protein (e.g., nucleocapsid protein). The percentage of infected cells is then determined by microscopy or high-content imaging.[16]

-

Luciferase Assay: If using reporter viruses, cell lysates are collected, and luciferase activity is measured.

-

qRT-PCR: Cellular RNA is extracted, and the amount of viral RNA is quantified.

-

-

The dose-response curve is plotted to determine the EC50 (half-maximal effective concentration) of the compound.

Clinical Significance and Future Directions

The identification of camostat mesylate as a TMPRSS2 inhibitor has led to numerous clinical trials investigating its efficacy in treating COVID-19.[1][19] While some studies have not shown a significant clinical benefit in hospitalized patients, the therapeutic potential of camostat, particularly in the early stages of infection or as a prophylactic agent, remains an area of active investigation.[19][20]

The insights gained from studying camostat's interaction with TMPRSS2 are also valuable for the development of novel, more potent, and specific inhibitors.[6] Structure-activity relationship studies on camostat analogues are underway to design next-generation antiviral therapeutics targeting this crucial host-pathogen interaction.[21][22]

Conclusion

Camostat mesylate is a well-characterized inhibitor of the host cell protease TMPRSS2. Its mechanism of action, involving the irreversible acylation of the enzyme's active site, effectively blocks the entry of TMPRSS2-dependent viruses like SARS-CoV-2. The experimental protocols detailed in this guide provide a framework for the continued evaluation of camostat and the discovery of new inhibitors. While its clinical efficacy in COVID-19 is still being fully elucidated, the study of camostat mesylate has significantly advanced our understanding of viral entry mechanisms and has paved the way for novel antiviral strategies targeting host factors.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. What is the mechanism of Camostat Mesilate? [synapse.patsnap.com]

- 3. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Safety Evaluation and Population Pharmacokinetics of Camostat Mesylate and Its Major Metabolites Using a Phase I Study | Semantic Scholar [semanticscholar.org]

- 5. journals.asm.org [journals.asm.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural insights and inhibition mechanism of TMPRSS2 by experimentally known inhibitors Camostat mesylate, Nafamostat and Bromhexine hydrochloride to control SARS-coronavirus-2: A molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. A phase I study of high dose camostat mesylate in healthy adults provides a rationale to repurpose the TMPRSS2 inhibitor for the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. snu.elsevierpure.com [snu.elsevierpure.com]

- 13. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. TMPRSS2 inhibition assay [bio-protocol.org]

- 17. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Efficacy of the TMPRSS2 inhibitor camostat mesilate in patients hospitalized with Covid-19-a double-blind randomized controlled trial. [farmakologi.au.dk]

- 20. TMPRSS2 inhibitors for the treatment of COVID-19 in adults: a systematic review and meta-analysis of randomized clinical trials of nafamostat and camostat mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Design, synthesis and in vitro evaluation of TMPRSS2 inhibitor analogues as potential anticoronaviral drugs - American Chemical Society [acs.digitellinc.com]

A Technical Guide to Camostat Mesylate: History and Original Therapeutic Indications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Camostat mesylate, a synthetic serine protease inhibitor, has a rich history rooted in Japanese pharmaceutical research. Initially developed in the early 1980s, it was first approved in Japan in 1985 for the management of chronic pancreatitis and was later indicated for the treatment of postoperative reflux esophagitis. Its mechanism of action, centered on the inhibition of trypsin and other serine proteases, laid the groundwork for its therapeutic applications in these gastrointestinal disorders. This technical guide provides an in-depth exploration of the history, original therapeutic indications, and the foundational experimental data that supported the approval and clinical use of Camostat Mesylate for these conditions.

Introduction

Camostat mesylate (brand name Foipan®) is an orally administered synthetic serine protease inhibitor.[1][2] First described in the literature in 1981, it was developed and approved in Japan for the treatment of chronic pancreatitis in 1985 and subsequently for postoperative reflux esophagitis.[1][2] The therapeutic efficacy of camostat mesylate in these conditions is primarily attributed to its potent inhibition of serine proteases, most notably trypsin.[3] By attenuating the activity of these enzymes, camostat mesylate mitigates the inflammatory cascades and tissue damage characteristic of these diseases.

History and Development

Camostat mesylate was synthesized in Japan and underwent preclinical and clinical development during the late 1970s and early 1980s.[2] It was approved for clinical use in Japan in 1985 for the treatment of acute symptoms of chronic pancreatitis.[2] Later, its therapeutic applications were expanded to include postoperative reflux esophagitis.[1] For decades, its use was primarily localized to Japan and South Korea.[2]

Original Therapeutic Indication: Chronic Pancreatitis

Pathophysiology and Rationale for Use

Chronic pancreatitis is a progressive inflammatory disease characterized by the premature activation of digestive enzymes within the pancreas, leading to autodigestion, chronic inflammation, and fibrosis.[4] A key initiating event is the intra-pancreatic activation of trypsinogen to trypsin, which then activates a cascade of other digestive proenzymes.[2] This enzymatic activity drives tissue damage, inflammation, and the characteristic debilitating pain of the disease.

Camostat mesylate, as a potent inhibitor of trypsin, was developed to directly counter this central pathogenic mechanism.[3] By blocking trypsin activity, it was hypothesized to reduce the downstream activation of other proteases, thereby diminishing the inflammatory response and providing symptomatic relief.

Preclinical Evidence

Early preclinical studies in animal models of pancreatitis provided the foundational evidence for the therapeutic potential of camostat mesylate.

-

Dibutyltin Dichloride (DBTC)-Induced Pancreatitis in Rats: In this model of chronic pancreatitis, oral administration of camostat mesylate was shown to inhibit inflammation, cytokine expression, and the development of pancreatic fibrosis.[1]

-

Spontaneous Chronic Pancreatitis Model (WBN/Kob rats): In this genetic model, camostat mesylate administration suppressed the gene expression of pancreatitis-associated protein (PAP), p8, interleukin-6 (IL-6), and transforming growth factor-beta1 (TGF-β1).[5] This was associated with a reduction in inflammatory changes and fibrosis within the pancreas.[5]

Clinical Data

While the specific data from the pivotal Japanese clinical trials of the early 1980s are not widely available in English-language literature, subsequent studies and clinical experience have substantiated its efficacy. The standard approved dosage for acute symptoms of chronic pancreatitis in Japan is 600 mg per day, typically administered in three divided doses.[4] Clinical observations have shown that camostat mesylate can lead to the attenuation of elevated serum amylase and improvement in subjective symptoms.[6]

Table 1: Summary of Preclinical Efficacy Data for Camostat Mesylate in Chronic Pancreatitis Models

| Animal Model | Key Findings | Reference |

| DBTC-Induced Pancreatitis (Rats) | Inhibition of inflammation, cytokine expression, and fibrosis. | [1] |

| Spontaneous CP (WBN/Kob rats) | Suppression of PAP, p8, IL-6, and TGF-β1 gene expression; reduced inflammation and fibrosis. | [5] |

Signaling Pathway in Chronic Pancreatitis

The therapeutic effect of camostat mesylate in chronic pancreatitis is mediated by the inhibition of trypsin, which in turn downregulates multiple inflammatory pathways. By blocking trypsin, camostat mesylate prevents the activation of downstream signaling cascades that lead to the production of pro-inflammatory cytokines and the activation of pancreatic stellate cells, which are key drivers of fibrosis.

Original Therapeutic Indication: Postoperative Reflux Esophagitis

Pathophysiology and Rationale for Use

Postoperative reflux esophagitis, particularly after gastrectomy, involves the reflux of duodenal contents, including pancreatic juice, into the esophagus.[5] Unlike typical gastroesophageal reflux disease (GERD), the refluxate in this condition is often alkaline and contains high concentrations of proteases, such as trypsin. Trypsin can directly damage the esophageal mucosa and trigger an inflammatory response.

The rationale for using camostat mesylate in this context is to inhibit the activity of refluxed trypsin in the esophagus, thereby preventing mucosal injury and reducing inflammation.

Clinical Data

Clinical studies have demonstrated the efficacy of camostat mesylate in treating postoperative reflux esophagitis. The typical dosage for this indication is 300 mg per day.[7]

A prospective randomized controlled study involving 80 patients with reflux symptoms after gastrectomy compared camostat mesylate (300 mg/day for 8 weeks) to other commonly prescribed drugs.[7] The results showed a significant improvement in symptoms in the camostat mesylate group.[7]

Table 2: Symptom Relief in Postoperative Reflux Esophagitis with Camostat Mesylate (8 weeks of treatment) [7]

| Symptom | Camostat Mesylate Group (n=47) - % Relief | Control Group (n=33) - % Relief |

| Heartburn | 87% | 75% |

| Regurgitation | 95% | 82% |

| Epigastric Soreness | 85% | 75% |

| Dysphagia | 72% | 80% |

Another study in patients with reflux esophagitis after distal gastrectomy demonstrated that camostat mesylate significantly decreased trypsin activity in the duodenum and esophagus.[5] This was accompanied by an improvement in endoscopic findings, with a reduction in the proportion of patients with severe esophagitis (Grades B, C, and D by Los Angeles classification) from 70% to 40% after 28 days of treatment.[5]

Signaling Pathway in Reflux Esophagitis

In the esophagus, refluxed trypsin can activate Protease-Activated Receptor 2 (PAR-2), a G-protein coupled receptor expressed on esophageal epithelial cells.[8] Activation of PAR-2 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines, such as Interleukin-8 (IL-8), which recruits neutrophils and promotes inflammation.[8] Camostat mesylate's inhibition of trypsin prevents the activation of this pathway.

Experimental Protocols

Animal Model of Chronic Pancreatitis (DBTC-Induced)[1]

-

Animal Model: Male Lewis rats.

-

Induction of Pancreatitis: A single intraperitoneal administration of dibutyltin dichloride (DBTC) at a dose of 7 mg/kg.

-

Treatment: Seven days post-induction, rats in the treatment group were fed a special diet containing 1 mg/g of camostat mesylate. The control group received a standard diet.

-

Assessments: The severity of pancreatitis and fibrosis was examined histologically and enzymologically at days 0, 7, 14, and 28. In vitro studies on isolated monocytes and pancreatic stellate cells were also performed to assess the effects on cytokine production and cell proliferation.

Clinical Trial Protocol for Postoperative Reflux Esophagitis[5]

-

Patient Population: Patients with gastroesophageal reflux disease after distal gastrectomy.

-

Screening: Patients were prescreened based on esophageal pH levels and trypsin activity.

-

Study Design:

-

Baseline Assessment: Esophageal and duodenal washings were collected to measure pretreatment trypsin activity.

-

Acute Effect Assessment: A single oral dose of 100 mg of camostat mesylate was administered. Duodenal washings were aspirated at 30 and 120 minutes post-administration to evaluate the immediate effect on trypsin activity.

-

Chronic Treatment: Patients were then treated with 300 mg of camostat mesylate orally three times daily for a 4-week period.

-

Follow-up Assessment: On day 28, the grade of reflux esophagitis was re-evaluated endoscopically (using the Los Angeles classification), and esophageal washings were collected to measure trypsin activity.

-

Conclusion

Camostat mesylate has a long-standing history as a targeted therapeutic for chronic pancreatitis and postoperative reflux esophagitis in Japan. Its development was based on a clear understanding of the central role of serine proteases, particularly trypsin, in the pathophysiology of these diseases. Preclinical and clinical data have consistently supported its efficacy in reducing enzymatic activity, inflammation, and associated symptoms. The signaling pathways elucidated for its action in both the pancreas and the esophagus highlight the targeted nature of its therapeutic effects. This foundational knowledge continues to be relevant as new potential applications for this versatile protease inhibitor are explored.

References

- 1. Camostat mesilate attenuates pancreatic fibrosis via inhibition of monocytes and pancreatic stellate cells activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A phase I study of high dose camostat mesylate in healthy adults provides a rationale to repurpose the TMPRSS2 inhibitor for the treatment of COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Camostat Mesilate? [synapse.patsnap.com]

- 4. A phase 1/2 trial to evaluate the pharmacokinetics, safety, and efficacy of NI-03 in patients with chronic pancreatitis: study protocol for a randomized controlled trial on the assessment of camostat treatment in chronic pancreatitis (TACTIC) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of camostat mesilate on the expression of pancreatitis-associated protein (PAP), p8, and cytokines in rat spontaneous chronic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. primescholars.com [primescholars.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. spandidos-publications.com [spandidos-publications.com]

Camostat Mesylate: A Technical Guide to Its Mechanism in Preventing Viral Entry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Camostat mesylate is a serine protease inhibitor that has demonstrated significant potential as an antiviral agent by effectively preventing the entry of certain viruses into host cells. Originally approved for the treatment of chronic pancreatitis and postoperative reflux esophagitis in Japan, its mechanism of action has been extensively studied, particularly in the context of respiratory viruses such as SARS-CoV-2.[1] This technical guide provides an in-depth analysis of the molecular mechanisms by which camostat mesylate exerts its antiviral effects, with a focus on its interaction with host cell factors. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Host Cell Proteases

The primary mechanism by which camostat mesylate prevents viral entry is through the inhibition of host cell proteases, most notably the Transmembrane Protease, Serine 2 (TMPRSS2).[2][3] Many viruses, including SARS-CoV-2, rely on host proteases to cleave their surface glycoproteins, a process known as "priming."[2][4] This priming step is essential for the viral protein to undergo the necessary conformational changes to mediate the fusion of the viral envelope with the host cell membrane, allowing the viral genome to enter the cell.[2][3]

Camostat mesylate acts as a potent inhibitor of TMPRSS2 and related serine proteases.[5][6] By blocking the active site of these enzymes, camostat mesylate prevents the cleavage of the viral spike protein, thereby halting the viral entry process at a critical early stage.[2][7]

It is important to note that camostat mesylate is a prodrug that is rapidly converted in the body to its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA).[5][8] Both camostat mesylate and GBPA contribute to the antiviral activity by inhibiting TMPRSS2.[9][10]

Signaling Pathway of Viral Entry and Inhibition by Camostat Mesylate

The entry of viruses like SARS-CoV-2 into host cells via the TMPRSS2-dependent pathway can be visualized as a series of molecular events. Camostat mesylate intervenes in this pathway to block infection.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. Protease inhibitor camostat mesylate inhibits Coronavirus entry in cells | Product Citations | Biosynth [biosynth.com]

- 3. What is the mechanism of Camostat Mesilate? [synapse.patsnap.com]

- 4. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Double-Blind, Randomized, Placebo-Controlled, Phase II Clinical Study To Evaluate the Efficacy and Safety of Camostat Mesylate (DWJ1248) in Adult Patients with Mild to Moderate COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. journals.asm.org [journals.asm.org]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

The Active Metabolite GBPA: A Technical Guide to Formation, Function, and Analysis

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Camostat mesylate, a serine protease inhibitor, has gained significant attention for its therapeutic potential, particularly as a host-directed antiviral agent. Upon administration, this prodrug is rapidly and efficiently converted into its biologically active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA). It is GBPA that exerts the primary therapeutic effects attributed to the parent compound. This technical guide provides an in-depth exploration of the metabolic formation of GBPA, its molecular mechanism of action, comprehensive pharmacological data, and detailed protocols for its analysis and functional characterization.

Formation of GBPA from Camostat Mesylate

Camostat mesylate is not pharmacologically active in its administered form. Its therapeutic efficacy is entirely dependent on its conversion to GBPA.

Metabolic Pathway

Following oral administration, camostat mesylate is rapidly absorbed and undergoes extensive first-pass metabolism. The primary metabolic event is the hydrolysis of the terminal ester bond by carboxylesterases present in the plasma and liver, yielding GBPA.[1][2] This conversion is remarkably efficient, with the parent compound, camostat mesylate, often being undetectable in plasma.[3]

GBPA is subsequently metabolized to the inactive compound 4-guanidinobenzoic acid (GBA) through hydrolysis by arylesterases.[1] This metabolic cascade ensures a well-defined duration of action for the active compound.

Function and Mechanism of Action

GBPA functions as a potent, competitive inhibitor of trypsin-like serine proteases.[2] Its primary target of therapeutic interest is the Transmembrane Serine Protease 2 (TMPRSS2), a host cell surface protein critical for the activation of various respiratory viruses, including SARS-CoV-2.[4][5]

Viral spike (S) proteins require proteolytic cleavage by host proteases to become fusion-competent. TMPRSS2 performs this essential "priming" step at the cell surface after the virus binds to its entry receptor, such as ACE2.[4] GBPA directly inhibits the catalytic activity of TMPRSS2, preventing the cleavage of the viral S protein. This action effectively halts the viral fusion process, blocking the entry of the virus into the host cell.[5][6]

Quantitative Pharmacological Data

The potency and pharmacokinetic profile of GBPA have been characterized in various studies.

In Vitro Potency of GBPA

The inhibitory activity of GBPA has been quantified using both biochemical and cell-based assays.

| Parameter | Target/System | Value | Reference(s) |

| IC₅₀ | Recombinant TMPRSS2 | 33.3 nM | [7] |

| IC₅₀ | OATP2B1 Transporter | 11 µM | [8][9] |

| EC₅₀ | SARS-CoV-2 Entry (Calu-3 cells) | 178 nM | [1][10] |

Table 1: Summary of reported IC₅₀ and EC₅₀ values for GBPA.

Human Pharmacokinetics of GBPA

Pharmacokinetic parameters were evaluated in Phase I clinical trials following oral administration of camostat mesylate.

| Parameter | Condition | Value | Reference(s) |

| Tₘₐₓ (Time to Peak Concentration) | Fasted | 1.0 h (median) | [3] |

| Fed | 2.0 h (median) | [3] | |

| Cₘₐₓ of GBA / Cₘₐₓ of GBPA | Single Dose (100-300mg) | ~2.0 | [1] |

| AUC of GBA / AUC of GBPA | Single Dose (100-300mg) | ~3.7 | [1] |

| t₁/₂ (Half-life) | Single Dose | 0.96 - 1.58 h | [3] |

| CL/F (Apparent Clearance) | Single Dose (100-300mg) | 704.4 L/h | [1] |

Table 2: Pharmacokinetic parameters of GBPA in healthy adults after oral camostat mesylate administration.

Key Experimental Protocols

The following sections detail standardized methodologies for the characterization and quantification of GBPA.

Protocol: Recombinant TMPRSS2 Inhibition Assay

This biochemical assay quantifies the direct inhibitory activity of GBPA against the TMPRSS2 enzyme.

Principle: Recombinant human TMPRSS2 is incubated with a fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC). Cleavage of the substrate by TMPRSS2 releases a fluorescent molecule (AMC), and the rate of fluorescence increase is proportional to enzyme activity. The presence of an inhibitor like GBPA reduces this rate.[7][11]

Materials:

-

Recombinant Human TMPRSS2 (e.g., Creative BioMart, cat.# TMPRSS2-1856H)

-

Fluorogenic Substrate: Boc-Gln-Ala-Arg-AMC (Bachem, cat.# I-1550)

-

Assay Buffer: 50 mM Tris pH 8.0, 150 mM NaCl, 0.01% Tween-20

-

GBPA (Test Inhibitor)

-

DMSO (Vehicle Control)

-

384-well black plates (e.g., Greiner 781900)

-

Fluorescence plate reader (Excitation: 340 nm, Emission: 440 nm)

Procedure:

-

Prepare serial dilutions of GBPA in DMSO. Further dilute into Assay Buffer.

-

Using an acoustic dispenser or multichannel pipette, add 50 nL of the diluted GBPA solution or DMSO vehicle to the wells of a 384-well plate.

-

Add 25 µL of TMPRSS2 enzyme diluted in Assay Buffer to each well.

-

Add 25 µL of the fluorogenic substrate diluted in Assay Buffer to each well to start the reaction. (Final reaction volume: 50 µL).

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure fluorescence intensity using a plate reader at Ex/Em wavelengths of 340/440 nm.

-

Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: Pseudovirus Entry Inhibition Assay

This cell-based assay measures the ability of GBPA to block virus entry into host cells.

Principle: Replication-deficient viral particles (e.g., VSV or lentivirus) are engineered to express a viral spike protein (e.g., SARS-CoV-2 S) and a reporter gene (e.g., Luciferase or GFP). These pseudoviruses can infect cells in a manner dependent on the spike protein but cannot replicate further. Inhibition of entry is quantified by a reduction in reporter gene expression.[12][13]

Materials:

-

Target cells expressing TMPRSS2 (e.g., Calu-3 human lung cells)

-

Complete cell culture medium (e.g., MEM with 10% FCS)

-

Spike-pseudotyped viral particles

-

GBPA (Test Inhibitor)

-

DMSO (Vehicle Control)

-

48- or 96-well cell culture plates

-

Luciferase assay reagent or fluorescence microscope/plate reader for GFP

Procedure:

-

Seed Calu-3 cells in a 48-well plate and grow to ~80-90% confluency (approx. 24 hours).

-

Pre-treat the cells by replacing the medium with fresh medium containing various concentrations of GBPA or DMSO vehicle.

-

Incubate the cells with the inhibitor for 2 hours at 37°C.[4]

-

Infect the cells by adding a pre-determined amount of spike-pseudotyped virus to each well.

-

Incubate for an additional 24-48 hours at 37°C to allow for virus entry and reporter gene expression.

-

For luciferase reporter: Lyse the cells and measure luminescence according to the manufacturer's protocol.

-

For GFP reporter: Quantify the number of GFP-positive cells using fluorescence microscopy or a plate reader.

-

Calculate the percent inhibition of viral entry relative to the DMSO control and determine the EC₅₀ value.

Protocol: LC-MS/MS Quantification of GBPA in Biological Matrices

This analytical method provides sensitive and specific quantification of GBPA in samples like plasma or cell culture medium.

Principle: Liquid Chromatography (LC) separates GBPA from other components in the matrix based on its physicochemical properties. Tandem Mass Spectrometry (MS/MS) provides highly selective detection and quantification by monitoring a specific precursor-to-product ion transition for GBPA.[10][14]

Materials:

-

LC-MS/MS system (e.g., AB Sciex QTrap 5500) with an electrospray ionization (ESI) source.

-

Reversed-phase C18 or similar analytical column.

-

Mobile Phase A: Water with 0.1% Formic Acid or 5mM Ammonium Acetate

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid

-

GBPA analytical standard

-

Internal Standard (IS), such as a stable isotope-labeled version of GBPA if available.

-

Protein precipitation solvent (e.g., ice-cold acetonitrile).

Procedure:

-

Sample Preparation: a. To 50 µL of plasma or medium, add 150 µL of ice-cold acetonitrile containing the internal standard. b. Vortex vigorously for 1 minute to precipitate proteins. c. Centrifuge at >12,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a clean vial for analysis.

-

LC Separation: a. Inject 5-10 µL of the prepared sample onto the analytical column. b. Elute the analytes using a gradient program, e.g., starting at 5% Mobile Phase B, ramping to 95% B, holding, and then re-equilibrating.

-

MS/MS Detection: a. Operate the mass spectrometer in positive ion ESI mode. b. Use Multiple Reaction Monitoring (MRM) to detect the specific mass transition for GBPA (precursor ion → product ion). c. Monitor a corresponding transition for the internal standard.

-

Quantification: a. Generate a calibration curve using known concentrations of GBPA standard spiked into the same matrix. b. Calculate the peak area ratio of the GBPA analyte to the internal standard. c. Determine the concentration of GBPA in the unknown samples by interpolating from the calibration curve.

Conclusion

GBPA is the critical active metabolite responsible for the therapeutic effects of camostat mesylate. Its formation via rapid hydrolysis is a key pharmacokinetic feature. The primary function of GBPA is the potent inhibition of the serine protease TMPRSS2, a mechanism that effectively blocks the entry of certain host-cell-activating viruses. The quantitative data and detailed experimental protocols provided herein serve as a comprehensive resource for researchers and developers working to understand and leverage the therapeutic potential of this important molecule.

References

- 1. Safety Evaluation and Population Pharmacokinetics of Camostat Mesylate and Its Major Metabolites Using a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Camostat Mesilate? [synapse.patsnap.com]

- 3. A phase I study of high dose camostat mesylate in healthy adults provides a rationale to repurpose the TMPRSS2 inhibitor for the treatment of COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Camostat mesylate against SARS-CoV-2 and COVID-19-Rationale, dosing and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Molecular mechanism of inhibiting the SARS-CoV-2 cell entry facilitator TMPRSS2 with camostat and nafamostat | Semantic Scholar [semanticscholar.org]

- 7. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Low risk of the TMPRSS2 inhibitor camostat mesylate and its metabolite GBPA to act as perpetrators of drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Low risk of the TMPRSS2 inhibitor camostat mesylate and its metabolite GBPA to act as perpetrators of drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Protease inhibitor Camostat Mesyalte blocks wild type SARS-CoV-2 and D614G viral entry in human engineered miniature lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. regenhealthsolutions.info [regenhealthsolutions.info]

Camostat Mesylate: An In-depth Technical Review of its Antifibrotic Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Camostat mesylate, a synthetic serine protease inhibitor, has garnered significant attention for its potential therapeutic applications beyond its traditional use in pancreatitis. This technical guide provides a comprehensive review of the existing preclinical and clinical evidence supporting the antifibrotic effects of camostat mesylate. The primary mechanism of action is centered on the inhibition of key serine proteases involved in the fibrotic cascade, most notably trypsin and transmembrane protease serine 2 (TMPRSS2). By targeting these proteases, camostat mesylate interferes with the activation of pro-fibrotic signaling pathways, particularly the transforming growth factor-beta (TGF-β) pathway, and mitigates the activation of stellate cells, which are central to the pathogenesis of fibrosis in various organs. This guide summarizes quantitative data from key preclinical studies, details experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

Introduction

Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, is a pathological hallmark of numerous chronic diseases affecting organs such as the liver, pancreas, and lungs. The relentless progression of fibrosis leads to organ dysfunction and eventual failure. Current therapeutic strategies for fibrotic diseases are limited, highlighting the urgent need for novel antifibrotic agents. Camostat mesylate, a drug with a well-established safety profile, has emerged as a promising candidate due to its mechanism of action targeting serine proteases, which are increasingly recognized as critical mediators of fibrogenesis.

Mechanism of Action: Inhibition of Serine Proteases

Camostat mesylate and its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), are potent inhibitors of a broad range of serine proteases.[1] The antifibrotic effects of camostat mesylate are primarily attributed to its ability to modulate the activity of proteases that play a crucial role in tissue remodeling and the activation of fibrogenic signaling pathways.

Targeting the TGF-β Signaling Pathway

The transforming growth factor-beta (TGF-β) signaling pathway is a master regulator of fibrosis.[2][3] TGF-β is secreted as a latent complex that requires proteolytic cleavage for activation. Several serine proteases, including plasmin and TMPRSS2, have been implicated in this activation process. By inhibiting these proteases, camostat mesylate effectively reduces the levels of active TGF-β, thereby attenuating downstream fibrotic responses.[4] This includes the reduced phosphorylation of Smad proteins, which are key intracellular transducers of TGF-β signaling, leading to decreased expression of pro-fibrotic genes such as those encoding for collagens and other ECM components.[2][3][5][6][7][8]

Inhibition of Stellate Cell Activation

Hepatic and pancreatic stellate cells are the primary cell types responsible for ECM production in the liver and pancreas, respectively. In response to injury, these normally quiescent cells undergo activation, transforming into a myofibroblast-like phenotype characterized by increased proliferation, contractility, and synthesis of ECM proteins. This activation is driven by various factors, including active TGF-β and other inflammatory cytokines. By suppressing TGF-β activation and reducing inflammation, camostat mesylate inhibits the activation of stellate cells, a key event in the initiation and progression of fibrosis.[9][10][11][12][13]

Preclinical Evidence of Antifibrotic Efficacy

The antifibrotic potential of camostat mesylate has been demonstrated in various animal models of organ fibrosis.

Pancreatic Fibrosis

In rat models of chronic pancreatitis induced by agents such as dibutyltin dichloride (DBTC) or diethyldithiocarbamate (DDC), oral administration of camostat mesylate has been shown to significantly attenuate pancreatic fibrosis.[9][10][12][13]

Table 1: Summary of Quantitative Data on the Antifibrotic Effects of Camostat Mesylate in Pancreatic Fibrosis Models

| Animal Model | Fibrosis Induction | Camostat Mesylate Dose | Key Fibrotic Markers | Quantitative Results | Reference |

| Lewis Rats | Dibutyltin dichloride (DBTC) | 1 mg/g in diet | Histological fibrosis score, α-SMA positive cells | Significant reduction in fibrosis score and number of α-SMA positive cells compared to control. | [9][13] |

| WBN/Kob Rats | Spontaneous chronic pancreatitis | 200 mg/100 g in diet | Fibrotic area, α-SMA expression | Significant improvement in fibrotic area and suppression of α-SMA expression. | [11] |

| Rats | Diethyldithiocarbamate (DDC) | Diet containing CM | α-SMA and desmin-positive cells, Prolyl hydroxylase level | Significant reduction in the number of α-SMA and desmin-positive cells and decreased prolyl hydroxylase levels. | [10][12] |

Hepatic Fibrosis

In a rat model of liver fibrosis induced by porcine serum, oral administration of camostat mesylate markedly attenuated the development of fibrosis.[4][5] The protective effect was associated with a significant reduction in hepatic plasmin and active TGF-β levels, as well as decreased activation of hepatic stellate cells.

Table 2: Summary of Quantitative Data on the Antifibrotic Effects of Camostat Mesylate in a Hepatic Fibrosis Model

| Animal Model | Fibrosis Induction | Camostat Mesylate Dose | Key Fibrotic Markers | Quantitative Results | Reference |

| Wistar Rats | Porcine serum | 1-2 mg/g in diet | Hepatic hydroxyproline content, α-SMA expression, Collagen(α2)[I] mRNA | Markedly attenuated increase in hydroxyproline content and HSC activation markers. | [4][5] |

Pulmonary Fibrosis

While research on the effects of camostat mesylate in pulmonary fibrosis is less extensive, its known inhibitory action on TMPRSS2, a protease implicated in the pathogenesis of idiopathic pulmonary fibrosis (IPF), suggests a potential therapeutic role.[6][14] Preclinical studies using models such as bleomycin-induced lung fibrosis are warranted to fully elucidate its efficacy in this context.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cited studies.

Animal Models of Fibrosis

-

Dibutyltin Dichloride (DBTC)-Induced Pancreatic Fibrosis in Rats: A single intravenous injection of DBTC (e.g., 7 mg/kg) is administered to induce chronic pancreatitis and fibrosis.[9][15] The progression of fibrosis is typically monitored over several weeks.

-

Porcine Serum-Induced Hepatic Fibrosis in Rats: Rats receive repeated intraperitoneal injections of porcine serum (e.g., 0.5 ml, twice a week for 8 weeks) to induce liver fibrosis.[4]

-

Bleomycin-Induced Pulmonary Fibrosis in Mice: A single intratracheal instillation of bleomycin is administered to induce lung fibrosis. The development of fibrosis is typically assessed after 14 to 28 days.[16][17][18][19][20]

Assessment of Fibrosis

-

Histological Analysis: Tissue sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Sirius Red to visualize and quantify collagen deposition.

-

Immunohistochemistry: Specific antibodies are used to detect markers of fibrosis, such as alpha-smooth muscle actin (α-SMA) for activated stellate cells and different types of collagen (e.g., Collagen I, III).

-

Hydroxyproline Assay: The total collagen content in a tissue sample is quantified by measuring the amount of hydroxyproline, an amino acid that is abundant in collagen.

-

Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the mRNA levels of pro-fibrotic genes, such as Col1a1, Tgf-β1, and Acta2 (α-SMA).

Clinical Evidence